Information on the compound can be found in chemical databases such as the National Center for Biotechnology Information (NCBI) PubChem database (PubChem[1,5-a]pyridine-3-carbonitrile) and the GoodSciene Reference System (GSRS) (GSRS: ). These entries provide details on the compound's structure, formula, and identification codes but do not mention specific research applications.
Several chemical suppliers offer 4-Bromo-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile for purchase, suggesting potential research interest. However, the product descriptions typically focus on its availability and pricing, without mentioning its research applications (example 1[1,5-a]pyridine-3-carbonitrile-2068065-05-2) (example 2: ).
4-Bromo-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile is a heterocyclic compound with the molecular formula and a molecular weight of approximately 238.04 g/mol. This compound belongs to the pyrazolo[1,5-a]pyridine family, which is recognized for its diverse biological activities and potential applications in medicinal chemistry. The structure features a bromine atom at the 4-position, a hydroxyl group at the 6-position, and a carbonitrile group at the 3-position, contributing to its unique chemical reactivity and pharmacological properties .
The biological activity of 4-Bromo-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile is significant due to its role as an intermediate in synthesizing various biologically active compounds. It has been studied for its potential as a kinase inhibitor and anti-cancer agent, demonstrating efficacy in inhibiting specific enzyme pathways involved in tumor growth and proliferation. Additionally, it has applications in chemical biology for studying enzyme inhibition and protein-ligand interactions .
The synthesis of 4-Bromo-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile typically involves:
In industrial settings, these methods are scaled up for efficiency and cost-effectiveness, often employing continuous flow reactors to enhance yield and reduce production time .
4-Bromo-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile has several notable applications:
The interaction studies of 4-Bromo-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile reveal its mechanism of action through binding with specific molecular targets such as enzymes or receptors. These studies are crucial for understanding how this compound can modulate biological pathways and contribute to therapeutic effects. Research indicates that its unique functional groups enhance its binding affinity and specificity towards target proteins involved in disease processes .
Several compounds share structural similarities with 4-Bromo-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
6-Bromo-4-hydroxy-pyrazolo[1,5-a]pyridine-3-carbonitrile | Hydroxyl group at position 4 | |
4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile | Methoxy group instead of hydroxyl | |
4-Bromo-6-aminopyrazolo[1,5-a]pyridine-3-carbonitrile | Amino group at position 6 |
The uniqueness of 4-Bromo-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile lies in the combination of both bromine and hydroxyl groups on the pyrazolo[1,5-a]pyridine ring system. This specific arrangement imparts distinct chemical reactivity and biological activity compared to similar compounds, making it particularly valuable in medicinal chemistry and research applications .